N-Monoacetylcystine

Vue d'ensemble

Description

N-Monoacetylcystine is a compound that is related to N-acetylcysteine (NAC), a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .

Synthesis Analysis

N-acetylcysteine (NAC), a related compound, can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing NAC .

Molecular Structure Analysis

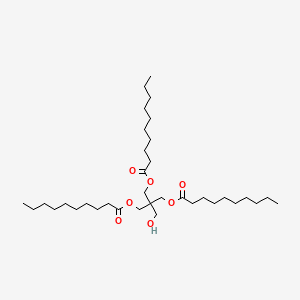

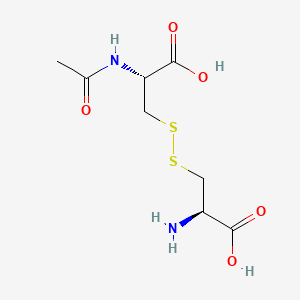

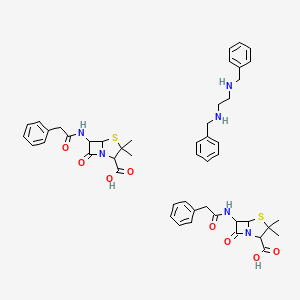

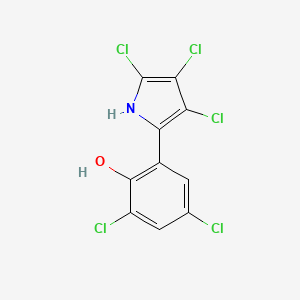

The molecular formula of this compound is C8H14N2O5S2 . Its molecular weight is 282.3 g/mol .

Chemical Reactions Analysis

N-acetylcysteine, a related compound, is known for its antioxidant properties. It frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .

Applications De Recherche Scientifique

Therapeutic Potential in Psychiatry

N-Monoacetylcystine, commonly referred to as N-acetylcysteine (NAC), has shown promise in the field of psychiatry. It is being investigated for its efficacy in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. NAC may exert its beneficial effects through its role as a precursor to glutathione, and by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Neurodegenerative Diseases

NAC has gained interest for its potential use in neurodegenerative diseases. Its properties as a glutathione precursor and antioxidant activities suggest it could be beneficial in conditions like Parkinson’s and Alzheimer’s disease, neuropathic pain, and stroke. NAC's neuroprotective potential in cognitive aging and dementia is also under evaluation (Tardiolo, Bramanti, & Mazzon, 2018).

Chronic Obstructive Pulmonary Disease (COPD)

NAC has shown effectiveness in reducing the rate of exacerbations in patients with COPD. Studies have indicated that long-term use of NAC can prevent exacerbations, especially in cases of moderate severity (Zheng et al., 2014). Another study found significant improvement in small airways function and decreased exacerbation frequency in patients with stable COPD treated with high-dose NAC for one year (Tse et al., 2013).

Chelation Therapy in Heavy Metal Intoxication

NAC has been studied as a chelating agent in cases of intoxication with substances like chromium and boron. It has been effective in increasing the excretion of these substances and reversing the associated oliguria (Banner et al., 1986).

Potential in Dental and Oral Health

NAC's antimicrobial property and its effects on inflammation have stimulated interest in its potential applications in oral health care. It may be beneficial in treating disorders associated with glutathione deficiency in the oral cavity (Pei et al., 2018).

Mécanisme D'action

Target of Action

N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .

Mode of Action

This compound acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .

Biochemical Pathways

This compound is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .

Pharmacokinetics

Following both single and multiple-dose administration, plasma concentration of this compound increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of this compound excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .

Result of Action

The net result of this compound’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .

Action Environment

The effectiveness of this compound supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25779-79-7 | |

| Record name | N-Monoacetylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MONOACETYLCYSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO5V2CF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)